4-bromo-1-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring, a methoxybenzoyl group, and an azetidinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Azetidinylmethyl Group: This step involves the reaction of the bromopyrazole with an azetidinylmethyl precursor, which can be synthesized separately.
Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the azetidinylmethyl group with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Triethylamine: Used as a base in acylation reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Substituted Pyrazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
4-bromo-1-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with similar bromine substitution.
1-(4-methoxybenzoyl)pyrazole: Lacks the azetidinylmethyl group.
Azetidinylmethyl-pyrazole: Lacks the methoxybenzoyl group.
Uniqueness
4-bromo-1-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, methoxybenzoyl group, and azetidinylmethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-21-14-4-2-12(3-5-14)15(20)18-7-11(8-18)9-19-10-13(16)6-17-19/h2-6,10-11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDJPAXUEKFJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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